Ethyl nicotinate hydrochloride

Percutaneous absorption Transdermal drug delivery Skin permeability coefficient

Ethyl nicotinate hydrochloride (CAS 65550-28-9; base CAS 614-18-6) is the hydrochloride salt of the ethyl ester of nicotinic acid (niacin), a pyridinecarboxylic acid derivative with the molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol. The hydrochloride salt form enhances aqueous solubility (base form miscible with water, ~50 mg/mL at 20°C) relative to the free base, facilitating incorporation into polar formulations and analytical workflows.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
Cat. No. B12284121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl nicotinate hydrochloride
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CC=C1.Cl
InChIInChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H
InChIKeyLYWSUZCAGACMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Nicotinate Hydrochloride for Research & Formulation: Technical Specifications and Scientific Profile


Ethyl nicotinate hydrochloride (CAS 65550-28-9; base CAS 614-18-6) is the hydrochloride salt of the ethyl ester of nicotinic acid (niacin), a pyridinecarboxylic acid derivative with the molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol [1]. The hydrochloride salt form enhances aqueous solubility (base form miscible with water, ~50 mg/mL at 20°C) relative to the free base, facilitating incorporation into polar formulations and analytical workflows [2][3]. The compound functions as a topical vasodilator and rubefacient prodrug: upon dermal application, it is hydrolyzed by cutaneous esterases to release nicotinic acid (NA), which induces local capillary dilation and erythema [4]. Its physicochemical properties (logP ~1.26 for the base) position it as a moderately lipophilic penetrant with rapid stratum corneum transit, a characteristic that distinguishes its transdermal profile from both more polar (NA) and more lipophilic (hexyl/benzyl) nicotinate esters [5].

Why Ethyl Nicotinate Hydrochloride Cannot Be Substituted by Other Nicotinate Esters in Transdermal and Metabolic Research


Nicotinate esters are not functionally interchangeable in transdermal or prodrug research applications. Systematic comparative studies reveal that the alkyl chain length dictates a non-linear trade-off between permeability and metabolism: methyl nicotinate (C₁) achieves higher total flux but lower permeability coefficient than ethyl nicotinate (C₂), while butyl nicotinate (C₄) displays higher permeability but lower flux and greater dermal retention [1][2]. In vitro percutaneous penetration studies demonstrate that ethyl nicotinate and methyl nicotinate rapidly bypass the stratum corneum (80-90% penetration), whereas hexyl and benzyl esters penetrate very slowly, and nicotinic acid itself shows negligible penetration even after 50 hours [3]. Furthermore, species-specific esterase activity profoundly impacts prodrug conversion: the NA/total flux ratio in human skin is significantly lower than in rabbit, rat, or guinea pig (P<0.05), meaning that preclinical data from common rodent models do not directly extrapolate to human dermal metabolism [4]. The hydrochloride salt form introduces an additional variable—enhanced aqueous solubility and ionic character that alters formulation partitioning and stability relative to the free base. Consequently, substituting ethyl nicotinate hydrochloride with methyl nicotinate, butyl nicotinate, or nicotinic acid in a research protocol or formulation will yield quantitatively and mechanistically distinct outcomes.

Quantitative Comparative Evidence: Ethyl Nicotinate Hydrochloride vs. Closest Analogs


Human Skin Permeability: Ethyl Nicotinate (C₂) vs. Methyl (C₁) and Butyl (C₄) Esters

In side-by-side diffusion cell experiments using excised Thai human skin, the permeability coefficient (kp) of ethyl nicotinate (EN, C₂) was determined to be 2.61 × 10⁻⁶ cm/sec, which is approximately 4.5-fold higher than that of methyl nicotinate (MN, C₁; kp = 5.75 × 10⁻⁷ cm/sec) and 2.7-fold higher than butyl nicotinate (BN, C₄; kp = 9.65 × 10⁻⁷ cm/sec) [1]. Notably, the relationship between alkyl chain length and permeability is non-monotonic: while the more lipophilic ester prodrugs showed higher permeability through human skin overall, the kp value of BN was lower than EN due to increased dermal retention from its higher partition coefficient [1]. Nicotinic acid (NA) itself exhibited negligible permeability (kp = 5.31 × 10⁻⁸ cm/sec), approximately 49-fold lower than EN [1]. This demonstrates that EN occupies a unique optimal window for balanced permeation—more permeable than the shorter-chain MN, yet less subject to dermal trapping than the longer-chain BN.

Percutaneous absorption Transdermal drug delivery Skin permeability coefficient

Human Skin Steady-State Flux: Ethyl Nicotinate (C₂) vs. Methyl (C₁) and Butyl (C₄) Esters

Under identical experimental conditions using excised Thai human skin, the maximum steady-state flux (J) of ethyl nicotinate (EN) was 2.2962 mmol/cm²/hr [1]. This value is approximately 4.5-fold lower than the flux of methyl nicotinate (MN: J = 10.3493 mmol/cm²/hr) but 6.4-fold higher than butyl nicotinate (BN: J = 0.3604 mmol/cm²/hr) and 42-fold higher than nicotinic acid (NA: J = 0.0552 mmol/cm²/hr) [1]. The inverse relationship between flux and permeability among the esters (MN highest flux, EN highest permeability) reflects the interplay of solubility, partitioning, and enzymatic conversion: MN's higher aqueous solubility drives greater total mass transport, whereas EN's superior permeability coefficient enables more efficient partitioning into the stratum corneum [1]. This places EN in an intermediate flux regime—sufficient for reliable dermal delivery without the rapid depletion and potential systemic exposure associated with MN's high flux.

Percutaneous absorption Transdermal flux Prodrug delivery

In Vivo Cutaneous Metabolism: Ethyl Nicotinate Prodrug Conversion in Rat Skin

In dual agar gel disc-inserted hairless rats following topical application, ethyl nicotinate (EN) is extensively metabolized to nicotinic acid (NA) during skin permeation, achieving a metabolite ratio [NA/(EN+NA)] of 89.4% at 6 hours post-application [1]. This near-complete conversion to the active vasodilator species demonstrates efficient cutaneous esterase-mediated activation. Only 4.8% of the total permeated drug (EN+NA) migrated into the agar gel receptor below the application site, with the remaining 95.2% distributing from the formulation directly to the systemic circulation [1]. Importantly, the metabolite ratio on the application side of the agar gel was higher than that observed in parallel in vitro skin permeation experiments using excised hairless rat skin, indicating that viable skin in situ exhibits greater enzymatic capacity than isolated tissue preparations [1].

Prodrug metabolism Dermal esterase activity Pharmacokinetics

Species-Specific Esterase Activity: Human Skin vs. Preclinical Models

A comprehensive interspecies comparison of ethyl nicotinate (EN) skin transport and metabolism revealed significant differences in esterase activity and NA/total flux ratios across species [1]. The NA/total flux ratio in human skin was significantly lower than that in rabbit, rat, or guinea-pig skin (P<0.05), but comparable to pig skin (P>0.05) [1]. Total flux from EN-saturated solution differed significantly among rabbit, rat, guinea-pig, and human (P<0.05) [1]. For pig, shed snake skin, and human specimens, NA flux increased with EN donor concentration and reached a plateau, confirming that metabolic saturation occurs in these species [1]. The NA flux at plateau and the EN donor concentration at which saturation occurred were both species-dependent [1]. These findings establish that rodent models overestimate human dermal esterase activity and prodrug conversion, whereas porcine skin provides a more translationally relevant model.

Species differences Skin metabolism Preclinical translation

Rubefacient Clinical Efficacy: Equivalence of Nicotinate Esters at Equal Strength

A clinical evaluation of nicotinate rubefacients disclosed that the rubefacient activity of equal-strength preparations of ethyl nicotinate, methyl nicotinate, and the tetrahydrofurfuryl ester of nicotinic acid was, for all intents and purposes, equal [1]. This finding indicates that at matched concentrations, these esters produce comparable cutaneous erythema and vasodilation responses in human subjects. However, this clinical equivalence at equal strength must be contextualized with the substantial differences in percutaneous absorption kinetics described above: ethyl nicotinate achieves equivalent rubefacient effect with a markedly different permeation and metabolic profile, implying that formulation design (vehicle, concentration, occlusion) and desired temporal profile are the critical differentiators in product selection rather than intrinsic vasodilatory potency per se.

Rubefacient Topical vasodilator Clinical dermatology

Hydrochloride Salt vs. Free Base: Solubility and Formulation Considerations

Ethyl nicotinate hydrochloride (CAS 65550-28-9; MW 187.62 g/mol) offers enhanced aqueous solubility and ionic character relative to the free base ethyl nicotinate (CAS 614-18-6; MW 151.16 g/mol), which exhibits solubility of ~50 mg/mL in water at 20°C [1][2]. The hydrochloride salt is supplied as a solid (light brown low-melting solid under refrigerated storage at 2-8°C) [3], in contrast to the free base which is a liquid at room temperature (mp 8-10°C) [2]. This solid-state form facilitates accurate weighing and handling in laboratory settings and enables direct incorporation into aqueous-based formulations without the solvent volatility concerns associated with the liquid free base. The hydrochloride counterion also introduces pH-dependent partitioning behavior that may influence both formulation stability and transdermal flux relative to the neutral free base.

Salt selection Aqueous solubility Topical formulation

Validated Research and Industrial Applications for Ethyl Nicotinate Hydrochloride


Transdermal Prodrug Permeation and Metabolism Studies

Ethyl nicotinate hydrochloride is an extensively validated model prodrug for investigating simultaneous skin transport and metabolism. Its well-characterized percutaneous absorption kinetics (kp = 2.61 × 10⁻⁶ cm/sec in human skin; 89.4% metabolic conversion to NA at 6 h in vivo) make it a reference standard for calibrating Franz diffusion cell systems and evaluating novel transdermal formulation strategies [1][2]. The species-specific esterase activity profile (human NA/total flux ratio significantly lower than rodent models, P<0.05) further positions EN as a critical tool for translational research requiring human-relevant dermal metabolism data [3].

Topical Rubefacient Formulation Development

At concentrations of 1-2% in creams, ointments, and emulsions, ethyl nicotinate hydrochloride serves as a topical vasodilator and rubefacient for pharmaceutical and cosmetic products targeting muscle pain, joint discomfort, sprains, and tendonitis [4]. Its intermediate flux profile (J = 2.2962 mmol/cm²/hr in human skin) provides sustained vasodilation without the rapid erythema burst associated with methyl nicotinate (J = 10.3493 mmol/cm²/hr), making it suitable for formulations requiring prolonged, controlled warming sensation [1]. The hydrochloride salt form facilitates direct incorporation into aqueous cream bases.

Analytical Method Development and Quality Control Reference Standard

Ethyl nicotinate hydrochloride is utilized in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of nicotine and related compounds [5]. The hydrochloride salt provides defined stoichiometry and high purity (≥98%) suitable for HPLC calibration, impurity profiling, and stability-indicating method development. Its solubility profile (~50 mg/mL in water at 20°C) enables straightforward preparation of analytical standard solutions [6].

Cutaneous Microcirculation and Vasodilation Assays

Ethyl nicotinate is a standard agent for inducing controlled cutaneous vasodilation in human and animal studies, enabling quantitative assessment of microcirculatory function via laser Doppler velocimetry and erythema measurement [7]. Unlike methyl nicotinate, which produces more rapid and intense erythema due to its 4.5× higher flux, EN offers a more gradual and sustained vasodilatory response that is better suited for time-course studies of dermal blood flow and for evaluating the efficacy of topical barrier formulations or vasoactive compounds [1].

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